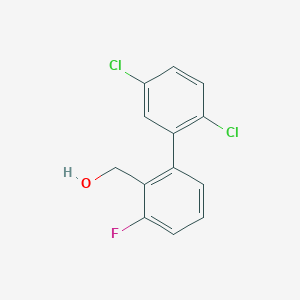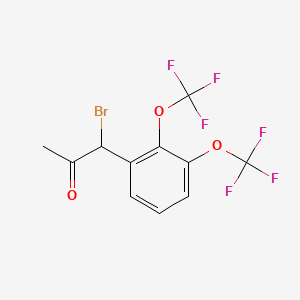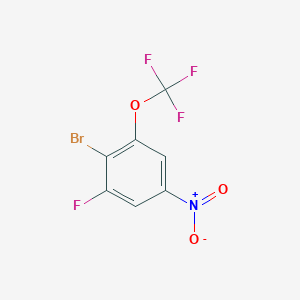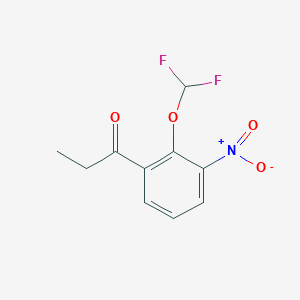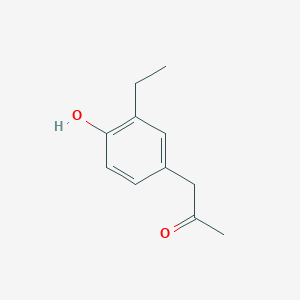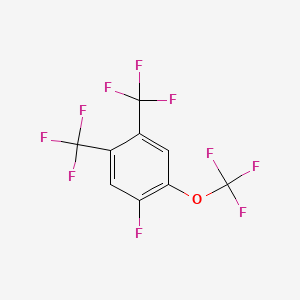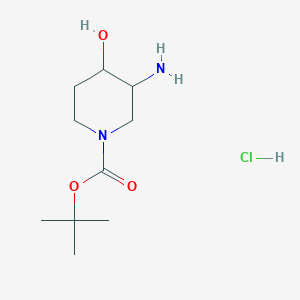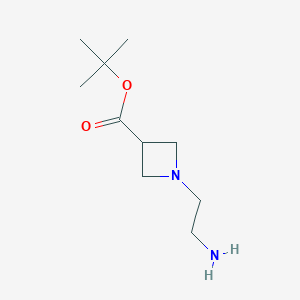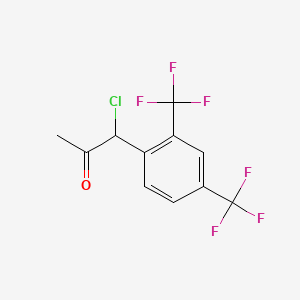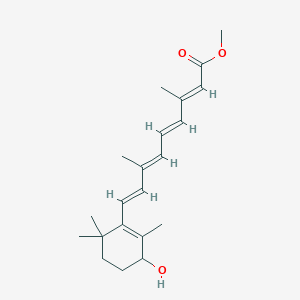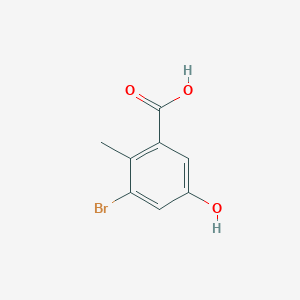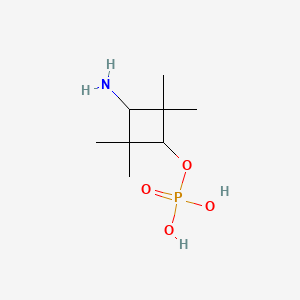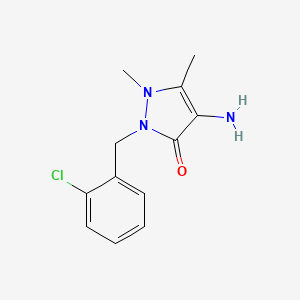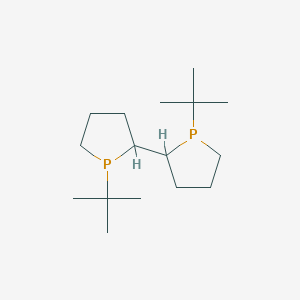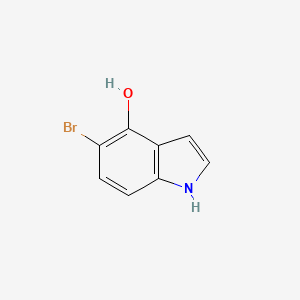
5-Bromo-1h-indol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1h-indol-4-ol: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound this compound has a molecular formula of C8H6BrNO and a molecular weight of 212.04 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1h-indol-4-ol can be achieved through various methods. One common approach involves the bromination of indole derivatives. For instance, the Fischer indole synthesis can be employed, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the indole structure . The bromination of the indole ring can then be carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and purity. The product is then purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-1h-indol-4-ol undergoes various chemical reactions, including:
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of azido or amino derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-1h-indol-4-ol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various indole derivatives with potential biological activities .
Biology: In biological research, this compound is used to study the role of indole derivatives in cellular processes. It has been investigated for its potential to modulate signaling pathways and gene expression .
Medicine: The compound has shown promise in medicinal chemistry for the development of new therapeutic agents. Its derivatives have been explored for their anticancer, antiviral, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 5-Bromo-1h-indol-4-ol involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives are known to inhibit cyclooxygenase-2 (COX-2) enzyme, leading to anti-inflammatory effects . Additionally, the compound may interfere with DNA replication and transcription processes, contributing to its anticancer properties .
Comparaison Avec Des Composés Similaires
5-Bromoindole: Similar structure but lacks the hydroxyl group at the 4-position.
5-Chloro-1h-indol-4-ol: Similar structure with a chlorine atom instead of bromine.
5-Fluoro-1h-indol-4-ol: Similar structure with a fluorine atom instead of bromine.
Uniqueness: 5-Bromo-1h-indol-4-ol is unique due to the presence of both bromine and hydroxyl groups, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds, affecting the compound’s interaction with biological targets .
Propriétés
Formule moléculaire |
C8H6BrNO |
|---|---|
Poids moléculaire |
212.04 g/mol |
Nom IUPAC |
5-bromo-1H-indol-4-ol |
InChI |
InChI=1S/C8H6BrNO/c9-6-1-2-7-5(8(6)11)3-4-10-7/h1-4,10-11H |
Clé InChI |
JJYMDOATKNHCCR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1NC=C2)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


